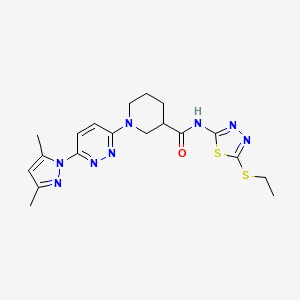
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N8OS2 and its molecular weight is 444.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial and Antituberculosis Activity
A significant area of research involves the investigation of novel compounds for their antimycobacterial and antituberculosis activities. Compounds synthesized from various chemical moieties have been evaluated for their efficacy against Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains. For example, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising results in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating potential as a novel antituberculosis agent (Jeankumar et al., 2013). Similarly, novel imidazo[1,2-a]pyridine-3-carboxamides bearing different linkers demonstrated considerable activity against drug-sensitive/resistant MTB strains, suggesting the importance of the scaffold in developing new antitubercular agents (Lv et al., 2017).
Insecticidal Properties
Research into the insecticidal properties of synthesized compounds incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, has been conducted. The creation of new heterocycles from versatile precursors has shown potential insecticidal benefits, indicating these compounds' utility in pest management strategies (Fadda et al., 2017).
Antimicrobial Evaluation
The synthesis and evaluation of new pyridine-2(1H)-thiones, nicotinamides, thieno[2,3-b]pyridines, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, and pyrido[3',2':4,5]thieno[3,2-d][1,2,3]-triazines containing antipyridine moiety have been explored for their antimicrobial and antifungal activities. These studies contribute to the ongoing search for new antimicrobial agents capable of addressing the growing issue of drug resistance (Othman, 2013).
Antioxidant and Antitumor Activities
The development of novel compounds with antioxidant and antitumor activities is another crucial area of research. For instance, the synthesis of cyanoacetamide-based benzothiophenes has been investigated for their potential antitumor and antioxidant activities. This research contributes to the discovery of new therapeutic agents for cancer treatment and prevention (Bialy & Gouda, 2011).
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8OS2/c1-4-29-19-24-23-18(30-19)20-17(28)14-6-5-9-26(11-14)15-7-8-16(22-21-15)27-13(3)10-12(2)25-27/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,20,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJVVOMZGVDWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
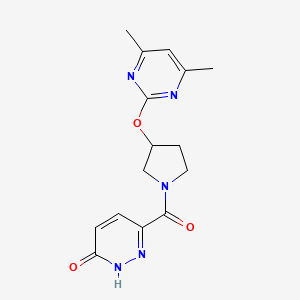

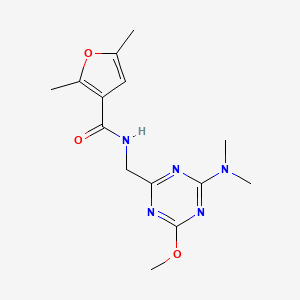

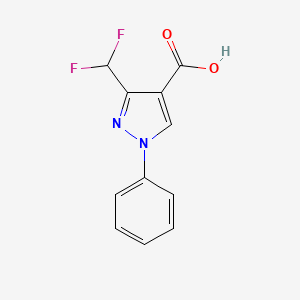
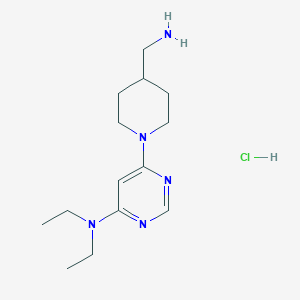
![2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2800353.png)
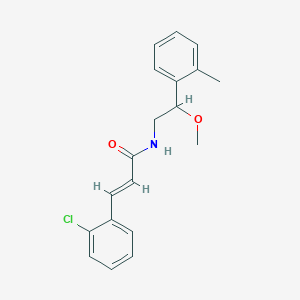
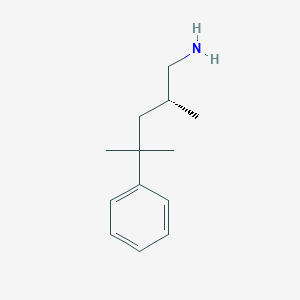
![2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile](/img/structure/B2800359.png)
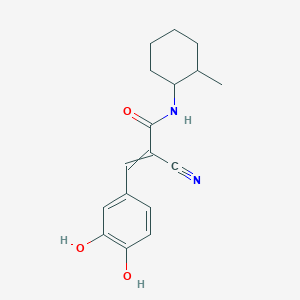
![N-(3,4-difluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800364.png)
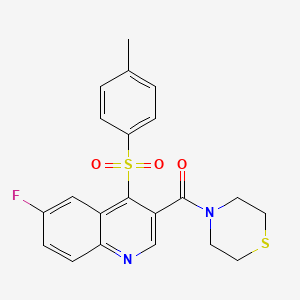
![3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B2800367.png)
